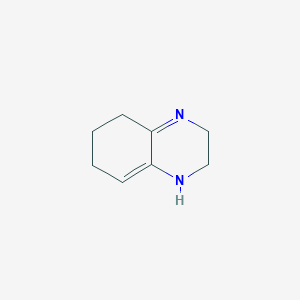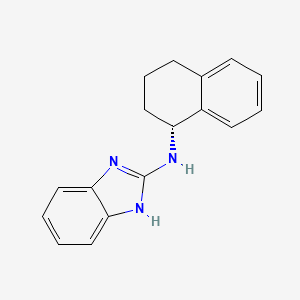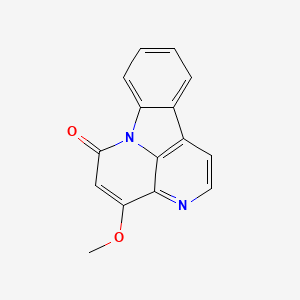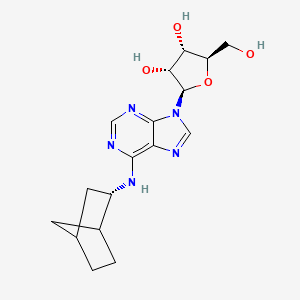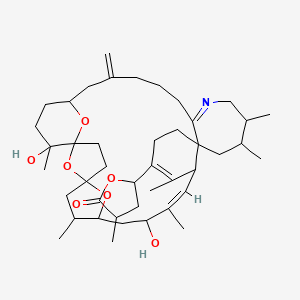
Spirolide D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide D is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide D can be found in mollusks. This makes spirolide D a potential biomarker for the consumption of this food product.
科学的研究の応用
1. Origin and Biological Activity
Spirolides are metabolites of the dinoflagellates Alexandrium ostenfeldii and Alexandrium peruvianum, identified from contaminated mussels, scallops, and toxic plankton. Spirolide D, as part of the spirolide family, exhibits biological activity targeting muscarinic and nicotinic acetylcholine receptors and activating L-type transmembrane Ca2+ channels (Guéret & Brimble, 2010).
2. Marine Toxin Studies
Spirolides are recognized as marine toxins and have been extensively studied for their structural characteristics through mass spectrometry. These studies aid in understanding the complex nature and potential risks associated with spirolide compounds, including Spirolide D (Sleno, Chalmers & Volmer, 2004).
3. Neurological Research
In neurological studies, Spirolides have shown promise in research on neurodegenerative disorders. Specifically, certain spirolides have demonstrated potential in ameliorating neurotoxicity and enhancing cholinergic system development in human neuronal stem cell differentiation (Boente-Juncal et al., 2018).
4. Toxicology Investigations
Investigations into the toxicology of Spirolides have shown varied responses in different administration methods, highlighting the complexity of their toxicological profile and the need for continued research in this area (Munday et al., 2011).
5. Potential Therapeutic Applications
Some spirolides have shown potential therapeutic applications, such as in Alzheimer's disease research, where they have been observed to improve beta-amyloid and neuronal markers in model studies (Alonso et al., 2013).
特性
CAS番号 |
170713-73-2 |
|---|---|
製品名 |
Spirolide D |
分子式 |
C43H65NO7 |
分子量 |
708 g/mol |
IUPAC名 |
5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19- |
InChIキー |
DCBUZOVCNASVLD-LGUFXXKBSA-N |
異性体SMILES |
CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C |
SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
正規SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
同義語 |
spirolide D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



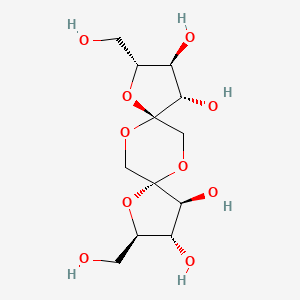
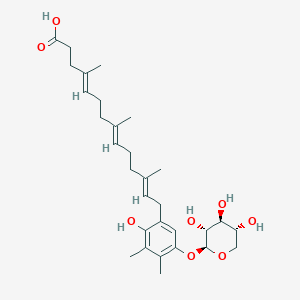
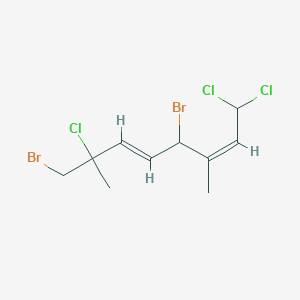
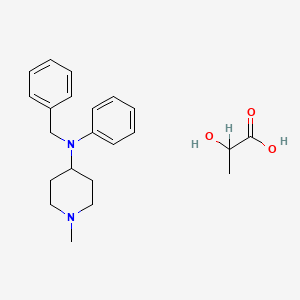
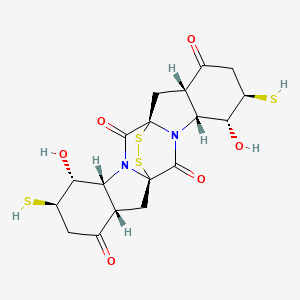
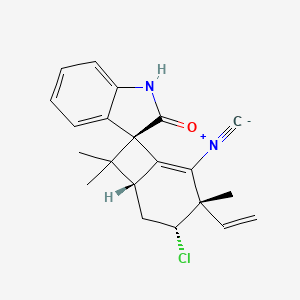
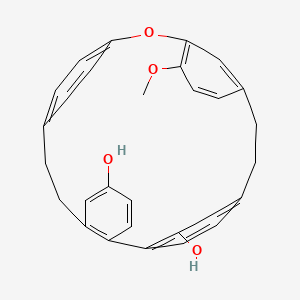
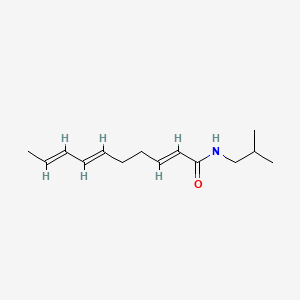
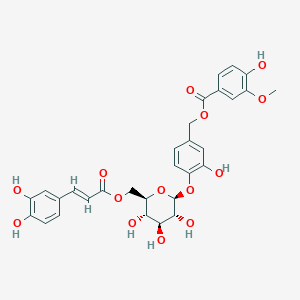
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
